molecular formula C11H19N3O4S2 B2812573 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2310097-61-9

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2812573
CAS No.: 2310097-61-9
M. Wt: 321.41
InChI Key: BQRNEVBVWUFXCE-UHFFFAOYSA-N
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Description

N-{[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic specialty chemical designed for research and development applications. This compound features a 1-methyl-1H-pyrazole-4-sulfonamide core, a privileged scaffold in medicinal chemistry known for its versatility in interacting with biological targets . The structure is further functionalized with a thiolane (tetrahydrothiophene) moiety, incorporating a 2-hydroxyethoxy chain, which may influence the compound's physicochemical properties and pharmacokinetic profile. Pyrazole-sulfonamide hybrids are recognized for their diverse pharmacological potential. Sulfonamides, as a class, are established pharmacophores in inhibitors for enzymes like carbonic anhydrases . Furthermore, structurally similar pyrazole-4-sulfonamide derivatives have demonstrated significant antiproliferative activity in scientific studies, highlighting the interest in this chemotype for developing new therapeutic agents . The specific research applications and mechanism of action for this compound are yet to be fully characterized and represent an area for ongoing investigation. Researchers can utilize this molecule as a key building block in organic synthesis, a candidate for high-throughput screening, or a starting point for the development of novel bioactive molecules . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4S2/c1-14-7-10(6-12-14)20(16,17)13-8-11(18-4-3-15)2-5-19-9-11/h6-7,13,15H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRNEVBVWUFXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the preparation of intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include sulfonyl chlorides, pyrazoles, and thiophenes, among others.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonamides to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different properties and applications depending on the specific reaction and conditions used.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in enzyme inhibition studies and as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in material synthesis and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide with two analogous sulfonamide/pyrazole derivatives from :

Property Target Compound Example 52 Example 53
Core Structure 1-Methyl-1H-pyrazole-4-sulfonamide with thiolane substituent 1H-Pyrazolo[3,4-d]pyrimidine sulfonamide with chromen-4-one substituent 1H-Pyrazolo[3,4-d]pyrimidine benzamide with fluorophenyl groups
Key Substituents - Thiolane (tetrahydrothiophene) ring
- 2-Hydroxyethoxy group
- 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl
- 4-Oxazin-2-ylphenylboronic acid coupling
- 2-Fluoro-N-isopropylbenzamide
- 3-Fluorophenyl group
Molecular Weight (g/mol) Not reported in evidence 589.1 (M⁺+1) Not explicitly stated
Melting Point Not reported in evidence 175–178°C Not reported
Pharmacological Target Hypothesized: Carbonic anhydrase IX/XII or kinase inhibition Likely kinase inhibitor (chromen-4-one scaffold common in kinase modulators) Potential anticancer agent (fluorinated benzamide derivatives often target DNA/protein interactions)
Synthetic Route Likely involves thiolane functionalization and sulfonamide coupling Suzuki-Miyaura coupling, boronic acid intermediates Amide bond formation, palladium-catalyzed cross-coupling

Key Differences and Implications:

Structural Complexity : The target compound’s thiolane ring and hydroxyethoxy group distinguish it from Examples 52 and 53, which incorporate chromen-4-one or fluorinated benzamide moieties. This difference may influence binding affinity to targets like kinases versus carbonic anhydrases.

Solubility and Bioavailability : The hydroxyethoxy group in the target compound likely enhances aqueous solubility compared to the more lipophilic fluorophenyl groups in Examples 52 and 53 .

Synthetic Accessibility : Example 52 employs a Suzuki-Miyaura coupling, a robust method for aryl-aryl bond formation, whereas the target compound’s synthesis may require regioselective thiolane functionalization, which is less straightforward.

Research Findings and Limitations

  • SAR Insights : The sulfonamide group is a common pharmacophore in enzyme inhibitors, but the thiolane substituent’s role requires further investigation.

Biological Activity

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring , a thiolane ring , and a hydroxyethoxy group , contributing to its unique chemical properties. The molecular formula is C16H24N2O3SC_{16}H_{24}N_{2}O_{3}S with a molecular weight of 324.4 g/mol. The structural complexity allows for various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazines with suitable diketones.
  • Introduction of the Thiolane Ring : Achieved via nucleophilic substitution reactions.
  • Attachment of the Hydroxyethoxy Group : Conducted through etherification reactions using ethylene glycol.
  • Final Coupling : Involves coupling intermediates under controlled conditions using reagents like EDCI or DCC.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative activity of pyrazole derivatives, including this compound. In vitro assays demonstrated that these compounds exhibit significant inhibition against various cancer cell lines, with IC50 values indicating effective cytotoxicity without substantial toxicity to normal cells .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Protein Glycation : This property suggests potential applications in diabetes management by preventing complications associated with glycation processes.
  • Antibacterial and Antifungal Activities : The compound has shown efficacy against several bacterial strains, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Studies have reported that derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Abdel-Hafez et al. (2014)Anti-inflammatory activityCompounds showed up to 85% inhibition of TNF-α at 10 µM concentration .
Burguete et al. (2015)Antimicrobial propertiesDemonstrated promising results against Bacillus subtilis and E. coli at 40 µg/mL .
Recent Synthesis Study (2023)Antiproliferative activityNew derivatives exhibited significant cytotoxicity in U937 cells with low LDH release, indicating minimal cytotoxicity to normal cells .

Q & A

Q. What are the recommended synthetic routes for N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from commercially available precursors. A common approach includes:

Thiolan-3-yl intermediate preparation : Functionalization of thiolane with 2-hydroxyethoxy groups via nucleophilic substitution or coupling reactions under anhydrous conditions .

Pyrazole-sulfonamide coupling : Reacting the thiolan intermediate with 1-methyl-1H-pyrazole-4-sulfonamide using coupling agents like EDCI/HOBt in DMF or THF. Optimizing stoichiometry (1:1.2 molar ratio) and temperature (0–25°C) improves yields .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key variables : Excess reagents, solvent polarity, and inert atmospheres (N₂/Ar) minimize side reactions like oxidation of the thiolan ring.

Q. How can structural elucidation of this compound be performed, and what analytical techniques are critical?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at δ ~2.5 ppm, sulfonamide protons at δ ~7.5 ppm) and confirms regiochemistry .
  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration, especially for the chiral thiolan-3-yl center. SHELXL refinement achieves R-factors <0.05 for high-resolution data .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~385) .

Advanced Research Questions

Q. How does the compound’s stereochemistry at the thiolan-3-yl group impact biological activity, and what strategies address enantiomeric resolution?

The thiolan-3-yl chiral center influences target binding (e.g., enzyme active sites).

  • Enantiomer separation : Chiral HPLC (Chiralpak IA/IB columns) or enzymatic resolution using lipases .
  • Activity correlation : Compare IC₅₀ values of enantiomers in assays (e.g., kinase inhibition). For example, (R)-enantiomers may show 10-fold higher potency than (S)-forms in similar sulfonamide derivatives .

Q. What computational modeling approaches predict the compound’s reactivity and interactions with biological targets?

  • DFT calculations : Assess electronic properties (e.g., sulfonamide’s electron-withdrawing effect) and reaction pathways for functionalization .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., carbonic anhydrase IX). The hydroxyethoxy group’s hydrogen-bonding capacity enhances binding affinity in hydrophobic pockets .
  • MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies .

Q. How can contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., cisplatin for cytotoxicity) .
  • Purity validation : HPLC purity >98% and LC-MS to detect byproducts (e.g., hydrolyzed sulfonamide).
  • Meta-analysis : Compare data across studies using tools like Prism to adjust for variables (pH, incubation time) .

Q. What are the structure-activity relationship (SAR) trends for pyrazole-sulfonamide hybrids, and how does this compound compare?

Substituent Effect on Activity Example
Thiolan-3-yl group Enhances membrane permeability2-fold ↑ bioavailability vs. morpholine
Hydroxyethoxy chain Improves solubility (logP reduction)30% ↑ aqueous solubility vs. ethoxy
1-Methylpyrazole Reduces metabolic degradation50% ↑ plasma stability vs. unsubstituted

This compound’s hybrid structure balances solubility and target affinity, outperforming analogs like N-(2-hydroxyethyl)-4-methylbenzenesulfonamide in kinase inhibition .

Q. What crystallographic challenges arise during refinement, and how can SHELX tools optimize the process?

  • Disordered moieties : The hydroxyethoxy chain may exhibit rotational disorder. SHELXL’s PART instruction and ISOR restraints resolve thermal motion artifacts .
  • Twinned crystals : Use TWIN/BASF commands in SHELXL for high-Rmerge datasets.
  • Validation : Check CIF files with PLATON/CHECKCIF to flag outliers (e.g., bond angles >5σ) .

Q. How can spectroscopic methods identify degradation products under stress conditions?

  • Forced degradation : Expose to UV light (254 nm), 0.1M HCl/NaOH, and 40°C/75% RH for 14 days.
  • LC-MS/MS : Detect hydrolyzed sulfonamide (m/z ~210) or oxidized thiolan (m/z +16) .
  • Kinetic modeling : Fit degradation data to zero/first-order models to predict shelf-life .

Methodological Notes

  • Key references : SHELX (crystallography) , PubChem (structural data) , and synthetic protocols .

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